4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a combination of thiazole, pyrrolidine, and benzonitrile moieties
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The exact target would depend on the specific compound and its overall structure.
Mode of action
The mode of action would depend on the specific target. For example, some pyrrolidine derivatives are known to interact with androgen receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its structure and physicochemical properties. Pyrrolidine derivatives can be designed to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Preparation Methods
The synthesis of 4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by its attachment to the pyrrolidine ring through an ether linkage. The final step involves the sulfonylation of the pyrrolidine ring and the introduction of the benzonitrile group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound.
Chemical Reactions Analysis
4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be compared with other compounds that have similar structural features, such as:
Thiazole derivatives: These compounds share the thiazole ring and may have similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are often studied for their pharmacological properties.
Benzonitrile derivatives: These compounds are known for their chemical stability and potential applications in various fields. The uniqueness of this compound lies in its combination of these three moieties, which can result in unique chemical and biological properties.
Properties
IUPAC Name |
4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c15-9-11-1-3-13(4-2-11)22(18,19)17-7-5-12(10-17)20-14-16-6-8-21-14/h1-4,6,8,12H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPUQRRKSZJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.